molecular formula C₁₄D₈S B1151117 Tribenzothiophene-d8 Major

Tribenzothiophene-d8 Major

Cat. No.: B1151117
M. Wt: 216.33
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing the Significance of Tribenzothiophene-d8 Major in Specialized Investigations

Tribenzothiophene is a member of a class of compounds known as polycyclic aromatic sulfur heterocycles (PASHs). nih.gov These compounds are naturally present in fossil fuels like petroleum crude oil and coal tar and are considered environmental pollutants. osti.govcedre.fr Due to their persistence and potential toxicity, the accurate quantification of PASHs in various environmental and industrial samples is a critical task. cedre.frcymitquimica.com

This is where the significance of this compound becomes evident. In analytical chemistry, especially when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS), an internal standard is required to correct for variations during sample preparation and analysis. scioninstruments.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) throughout the entire analytical process, from extraction to detection. scioninstruments.com

By using this compound, which co-elutes with the non-labeled Tribenzothiophene, scientists can compensate for analyte loss during sample cleanup and for fluctuations in instrument response. mdpi.com This isotopic dilution mass spectrometry (IDMS) approach is the gold standard for quantitative analysis. The known concentration of the added deuterated standard provides a stable reference point against which the native analyte's concentration can be precisely calculated. acs.org

Detailed Research Findings: Specialized investigations frequently employ this compound for the robust analysis of PASHs in complex matrices. For instance, analytical methods have been developed for the comprehensive characterization of crude oils and other fossil fuel-related materials. nih.govnih.gov These studies require meticulous sample cleanup, often involving solid-phase extraction (SPE), followed by high-resolution separation with capillary gas chromatography. nih.govcedre.fr The use of a deuterated internal standard like Tribenzothiophene-d8 is essential in these multi-step procedures to ensure that the final reported concentrations of Tribenzothiophene and its isomers are accurate, overcoming matrix effects and procedural inconsistencies. mdpi.com

Table 1: Physicochemical Properties of Tribenzothiophene and its Deuterated Analog

PropertyTribenzothiopheneThis compound
Chemical FormulaC₁₄H₈S cymitquimica.comC₁₄D₈S clearsynth.com
Molecular Weight208.28 g/mol cymitquimica.comsigmaaldrich.com216.33 g/mol clearsynth.com
SynonymsPhenanthro[4,5-bcd]thiophene, Benzo[def]dibenzothiophene pharmaffiliates.comPhenanthro[4,5-bcd]thiophene-d8, Benzo[def]dibenzothiophene-d8 clearsynth.com
Primary ApplicationAnalyte in environmental and petrochemical studiesInternal standard for quantitative analysis clearsynth.com

Overview of Isotopic Labeling Strategies in Modern Chemical Science

Isotopic labeling is a powerful technique that involves the replacement of one or more atoms in a chemical compound with their isotopes. This substitution creates a "tagged" molecule that can be traced through a chemical reaction, metabolic pathway, or physical process without altering the fundamental chemical properties of the molecule. The primary types of isotopes used are stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13, Nitrogen-15) and radioactive isotopes (e.g., Tritium (³H), Carbon-14). acs.org

The choice of isotope depends on the application. Stable isotopes are non-radioactive and are detected based on their mass difference using techniques like mass spectrometry (MS) or their nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy. Radioactive isotopes are detected by the radiation they emit.

Key Labeling Strategies Include:

Uniform Labeling: All atoms of a particular element are replaced with their isotope.

Selective or Site-Specific Labeling: Isotopes are incorporated only at specific, predefined positions in the molecule.

Isotope Dilution Analysis: A known amount of a labeled compound (like Tribenzothiophene-d8) is added to a sample to quantify the corresponding unlabeled compound. acs.org This is one of the most accurate and precise methods for quantitative analysis.

The fundamental principle behind using deuterated standards like Tribenzothiophene-d8 is that the labeled compound is chemically equivalent to the unlabeled analyte. scioninstruments.com It exhibits nearly identical retention times in chromatography, extraction efficiencies, and ionization responses in the mass spectrometer. However, its increased mass allows it to be easily distinguished from the analyte by the detector, ensuring unambiguous identification and quantification. scioninstruments.com

Table 2: Comparison of Isotopic Labeling Techniques

FeatureStable Isotope Labeling (e.g., Deuterium)Radioactive Isotope Labeling (e.g., Tritium)
NatureNon-radioactiveRadioactive, emits radiation
Detection MethodMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation counting, Autoradiography
Primary AdvantageSafety (non-radioactive), provides structural information (NMR)High sensitivity, real-time tracking of dynamic processes
Common ApplicationsQuantitative analysis (internal standards), metabolic flux analysis, structural biologyDrug discovery metabolism studies, in vivo imaging

Historical Development and Emerging Trends in Deuterated Compound Utilization

The journey of deuterated compounds began with the discovery of deuterium in 1931 by Harold Urey, a milestone that earned him the Nobel Prize in Chemistry in 1934. wikipedia.org Initially, deuterium was primarily used as a tracer to study chemical reaction mechanisms, leveraging the kinetic isotope effect—the change in reaction rate upon isotopic substitution.

The first patents for deuterated molecules for therapeutic use were granted in the 1970s. wikipedia.org However, the concept took decades to reach fruition. A landmark event occurred in 2017 with the FDA approval of the first deuterated drug, deutetrabenazine. nih.govnih.gov This approval validated the "deuterium switch" strategy, where replacing hydrogen with deuterium at a site of metabolic breakdown can slow the drug's metabolism, improve its pharmacokinetic profile, and potentially reduce dosing frequency. nih.govneulandlabs.com

Emerging Trends: The application of deuterated compounds is rapidly expanding beyond its traditional roles.

Drug Discovery: Deuteration is no longer just for modifying existing drugs. It is now being incorporated early in the discovery process for novel chemical entities to optimize their metabolic stability and safety profiles. nih.govnih.gov The approval of deucravacitinib (B606291) in 2022 marked the first de novo deuterated drug. nih.govnih.gov

Materials Science: Deuteration is a valuable strategy for fine-tuning the properties of advanced materials. In polymer science, deuterated polymers are crucial for studies using neutron scattering. resolvemass.ca In optoelectronics, replacing hydrogen with deuterium can enhance the stability and efficiency of materials like organic light-emitting diodes (OLEDs). acs.org Research into heteroatom-doped nanographenes, including sulfur-containing structures related to thiophene (B33073), explores how isotopic substitution can modulate electronic properties for next-generation devices. nih.govacs.org

Advanced Catalysis: New catalysts are being developed for more efficient and selective deuteration of organic molecules using cost-effective deuterium sources like heavy water (D₂O), which is crucial for the sustainable synthesis of fine chemicals and labeled compounds. bohrium.com

Table 3: Key Milestones in the History of Deuterated Compounds

YearMilestoneSignificance
1931Discovery of Deuterium by Harold Urey wikipedia.orgFoundation for all subsequent applications of deuterium.
~1960sEarly studies on deuterated bioactive molecules (e.g., morphine) nih.govInitial exploration of the biological effects of deuteration.
1970sFirst patents granted for deuterated drugs wikipedia.orgRecognition of the commercial and therapeutic potential.
2017FDA approval of Deutetrabenazine (Austedo®) nih.govneulandlabs.comFirst-ever deuterated drug approved, validating the "deuterium switch" concept.
2022FDA approval of Deucravacitinib nih.govnih.govFirst approval of a de novo deuterated drug, marking a shift toward early-stage deuteration.

Properties

Molecular Formula

C₁₄D₈S

Molecular Weight

216.33

Synonyms

4,5-Epithiophenanthrene-d8;  Benzo[def]dibenzothiophene-d8;  Phenanthro[4,5-bcd]thiophene-d8

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Tribenzothiophene D8 Major

Advanced Synthetic Routes for Deuterated Tribenzothiophene Congeners

The synthesis of deuterated polycyclic aromatic sulfur heterocycles like Tribenzothiophene-d8 Major necessitates the development of highly selective and efficient methodologies. These methods must be capable of introducing deuterium (B1214612) atoms at specific positions within the molecule, often in the final stages of the synthesis to maximize isotopic purity and minimize loss of the expensive deuterium source.

Achieving regioselective deuteration of the thiophene (B33073) moiety within a complex tribenzothiophene framework is a formidable challenge. While direct H-D exchange on the parent tribenzothiophene is conceivable, issues of selectivity and harsh reaction conditions often limit its practicality. A more controlled approach involves the synthesis of the tribenzothiophene skeleton from pre-deuterated building blocks. However, for post-synthetic modification, transition metal-catalyzed C-H activation has emerged as a promising strategy.

Recent advancements in the functionalization of benzothiophenes have demonstrated that synthetically unexplored benzothiophene S-oxides can serve as precursors for C3-functionalized products. This approach operates through an interrupted Pummerer reaction, allowing for site-selective C-C bond formation. nih.gov While not a direct deuteration method, the principles of activating specific positions on the thiophene ring could be adapted for regioselective deuterium incorporation. For instance, a temporary directing group could be installed to guide a metal catalyst to a specific C-H bond for subsequent deuteration.

Another potential avenue involves the palladium-catalyzed dual C-H functionalization of diaryl sulfides to form dibenzothiophenes. researchgate.net This oxidative dehydrogenative cyclization offers a route to construct the dibenzothiophene (B1670422) core, and by employing deuterated precursors, could lead to specifically labeled products. The mechanism of such reactions would need to be carefully considered to predict the final position of the deuterium atoms.

The transition from laboratory-scale synthesis to bench-scale and scalable production of deuterated compounds like this compound requires robust and cost-effective methods. A significant breakthrough in this area is the development of a nanostructured iron catalyst for the selective deuteration of (hetero)arenes using inexpensive D₂O. nih.govnih.gov This methodology has been successfully applied to a range of heterocyclic compounds and has been demonstrated on a kilogram scale. nih.govnih.gov

The catalyst, prepared from abundant iron salts and cellulose, is air- and water-stable, making it suitable for industrial applications. nih.gov The reaction proceeds under hydrogen pressure, facilitating the H-D exchange with D₂O. nih.gov The application of this catalytic system to tribenzothiophene would represent a significant step towards the scalable production of this compound.

Table 1: Illustrative Conditions for Scalable Deuteration of Heteroarenes

Parameter Value
Catalyst Nanostructured Iron
Deuterium Source D₂O
Substrate (Hetero)arene
Pressure H₂ atmosphere
Scale Up to kilogram

This table is illustrative and based on the scalable deuteration of various (hetero)arenes; specific conditions for tribenzothiophene would require optimization.

Precursor Chemistry and Reaction Mechanism Considerations in Deuteration

The choice of precursor is paramount in the synthesis of this compound. One strategy involves the construction of the tribenzothiophene skeleton from smaller, pre-deuterated aromatic molecules. For example, the palladium-catalyzed synthesis of dibenzothiophene derivatives from diaryl sulfides could be adapted, where one or both of the aryl components are perdeuterated. rsc.org The reaction proceeds via the cleavage of C-H and C-S bonds, and understanding the mechanism is crucial to ensure the deuterium labels are retained in the final product. rsc.org

Alternatively, direct deuteration of the fully formed tribenzothiophene molecule can be considered. Methods for preparing deuterated aromatic compounds often involve treatment with deuterated acids like D₂SO₄. google.com However, such methods can lack regioselectivity and may not be suitable for complex molecules. The development of milder, more selective methods is an active area of research.

The mechanism of deuteration is critical for controlling the isotopic distribution. For instance, in the iron-catalyzed deuteration with D₂O, the reaction likely proceeds through a heterogeneous catalytic cycle on the surface of the nanostructured iron, involving reversible C-H bond activation and exchange with deuterium from the D₂O. nih.gov

Functionalization and Derivatization for Specialized Research Applications

The ability to functionalize this compound opens up a wide range of applications in materials science and mechanistic studies. The introduction of specific functional groups allows for the tuning of its electronic and photophysical properties and enables its incorporation into larger molecular architectures.

Once synthesized, this compound can be incorporated into more complex structures through various cross-coupling reactions. For example, the synthesis of dibenzothiophene S-oxides from sulfinate esters provides a versatile platform for further functionalization. rsc.org These S-oxides can undergo transformations such as Pummerer-type C-H propargylation and aryne reactions to introduce new functionalities. rsc.org

Furthermore, a protocol for the functionalization of the dibenzo[b,d]thiophene sulfone (DBTS) scaffold has been developed. nih.gov This involves the synthesis of a 1,9-dibromo derivative, which can be converted to a dilithio intermediate. This intermediate can then be trapped with various electrophiles to introduce a range of functional groups. nih.gov This strategy could be applied to a deuterated DBTS core to create complex, isotopically labeled materials.

Table 2: Potential Functionalization Reactions for a Deuterated Tribenzothiophene Core

Reaction Type Reagents Potential Functional Groups Introduced
Thia-Baeyer-Villiger Oxidation Iron porphyrin catalyst, t-BuOOH Hydroxy, Sulfoxide, Sulfone, Sulfonamide
Palladium-Catalyzed Coupling Arylboronic acids Aryl groups
Lithiation and Electrophilic Trapping n-BuLi, Electrophiles (e.g., I₂, CO₂) Halogens, Carboxylic acids

This table outlines potential functionalization strategies based on reactions developed for non-deuterated dibenzothiophene and benzothiophene systems.

The primary application of this compound is in mechanistic studies, where the deuterium labels act as probes to elucidate reaction pathways. For example, in a palladium-catalyzed synthesis of dibenzothiophene derivatives, the use of a deuterated starting material helped to indicate that C-H bond cleavage was not the rate-determining step. rsc.org

Advanced Analytical Applications Utilizing Tribenzothiophene D8 Major

Quantitative Methodologies Employing Tribenzothiophene-d8 Major as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its chemical similarity to the native analyte, tribenzothiophene, and other related polycyclic aromatic sulfur heterocycles (PASHs). Being a deuterated analog, it exhibits nearly identical physicochemical properties, such as solubility, and chromatographic retention time, to its non-deuterated counterpart. However, its increased mass allows for clear differentiation by mass spectrometry (MS). This characteristic is pivotal for accurate quantification, as the internal standard can be introduced at the beginning of the sample preparation process, effectively accounting for analyte losses during extraction, cleanup, and analysis.

Development of Robust Calibration Curves for Target Analytes

In quantitative analysis, the construction of a reliable calibration curve is essential for determining the concentration of a target analyte in an unknown sample. When using this compound as an internal standard, a series of calibration standards are prepared, each containing a known concentration of the target analyte and a constant concentration of the deuterated standard. The response ratio, calculated by dividing the analytical signal of the target analyte by that of the internal standard, is then plotted against the concentration of the analyte.

This approach effectively minimizes variations arising from the analytical instrumentation, leading to a more robust and linear calibration curve. The use of a deuterated internal standard like this compound is particularly advantageous in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where slight variations in injection volume or ionization efficiency can impact the signal intensity.

Illustrative Data for Calibration Curve Construction:

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard (this compound) Peak AreaResponse Ratio (Analyte Area / IS Area)
112,500150,0000.083
563,000152,0000.414
10128,000151,0000.848
25320,000149,0002.148
50645,000150,5004.286
1001,280,000149,5008.562

Note: The data presented in this table is for illustrative purposes to demonstrate the principle of calibration curve development using a deuterated internal standard. Actual values would be determined experimentally.

Matrix Effects Compensation in Complex Sample Analysis

Complex sample matrices, such as those encountered in environmental and biological samples, often contain co-extractable components that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

This compound plays a crucial role in mitigating these matrix effects. Since the deuterated standard co-elutes with the native analyte and experiences the same matrix-induced signal suppression or enhancement, the ratio of their signals remains constant. This allows for accurate quantification even in the presence of significant matrix interference. The ability to compensate for these effects is a significant advantage of using a stable isotope-labeled internal standard over other quantification methods.

Trace Analysis and Ultra-Sensitive Detection Protocols

The detection and quantification of trace levels of pollutants are of paramount importance in environmental and forensic sciences. The use of this compound as an internal standard enhances the reliability of ultra-sensitive detection methods, ensuring that even minute quantities of target analytes are accurately measured.

Application in Environmental Monitoring of Polycyclic Aromatic Sulfur Heterocycles (PASHs)

Polycyclic aromatic sulfur heterocycles (PASHs) are a class of environmental contaminants often found in crude oil, coal tar, and other fossil fuel-related materials. nih.gov Their presence in the environment is a concern due to their potential toxicity and persistence. Accurate monitoring of PASHs in environmental matrices like soil, water, and sediment is crucial for assessing environmental quality and human health risks.

In the analysis of PASHs, this compound can serve as an effective internal standard for the quantification of tribenzothiophene and its isomers. By spiking environmental samples with a known amount of the deuterated standard prior to extraction, analysts can correct for any analyte loss during the complex sample preparation procedures required for these matrices. This ensures that the reported concentrations of PASHs are accurate and reliable, which is essential for regulatory compliance and environmental remediation efforts.

Role in Forensic and Industrial Chemical Analysis

In forensic investigations, the identification and quantification of specific chemical compounds can provide crucial evidence. For instance, in cases of environmental contamination or illegal dumping, the analysis of PASHs can help in source identification. The use of this compound as an internal standard in such analyses adds a layer of confidence to the quantitative results, which is critical for legal proceedings.

Similarly, in industrial settings, particularly in the petroleum and chemical industries, the monitoring of PASHs is important for quality control and process optimization. The robustness of analytical methods employing deuterated internal standards like this compound allows for reliable monitoring of these compounds in various industrial streams and products.

Chromatographic Resolution Enhancement and Elution Profiling

While the primary role of this compound is as an internal standard for quantification, its chromatographic behavior is also of significance. In high-resolution chromatographic techniques, the separation of closely related isomers is often a challenge. The elution profile of this compound is expected to be nearly identical to that of the native tribenzothiophene.

This characteristic can be utilized to confirm the identity of the native compound in a complex chromatogram. The co-elution of the deuterated standard with a peak suspected to be the target analyte provides strong evidence for its identification. Furthermore, in method development, the behavior of the deuterated standard can be used to optimize the chromatographic conditions for the separation of a range of PASHs.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The use of this compound is instrumental in the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of PASHs. These compounds are often present in intricate environmental and petroleum samples, necessitating highly selective and sensitive analytical techniques. rsc.org The optimization of GC-MS parameters is crucial for achieving the required separation and detection of target analytes.

Key GC-MS parameters that are fine-tuned using this compound as an internal standard include:

Injector Temperature and Mode: Optimizing the injector temperature ensures efficient volatilization of this compound and the target analytes without thermal degradation. Different injection modes, such as splitless or pulsed splitless, are evaluated to maximize the transfer of analytes to the chromatographic column, thereby enhancing sensitivity.

Oven Temperature Program: A carefully optimized oven temperature program is essential for the chromatographic separation of isomeric PASHs. The ramp rates and hold times are adjusted to achieve baseline separation of target compounds from matrix interferences, using the retention time of this compound as a reference point.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) is optimized to achieve maximum chromatographic efficiency, leading to sharper peaks and improved resolution.

Mass Spectrometer Parameters: In the mass spectrometer, parameters such as ionization energy, ion source temperature, and detector voltage are optimized to ensure sensitive and specific detection of both this compound and the native tribenzothiophene. In selected ion monitoring (SIM) mode, specific ions for both the deuterated standard and the analyte are monitored to enhance selectivity and lower detection limits.

Table 1: Representative Optimized GC-MS Parameters for Tribenzothiophene Analysis

Parameter Optimized Value
Gas Chromatograph
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

For less volatile or thermally labile PASHs, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative to GC-MS. The development of robust LC-MS methods also benefits significantly from the use of this compound as an internal standard.

Key aspects of LC-MS method development involving this compound include:

Mobile Phase Composition: The selection of an appropriate mobile phase, typically a mixture of organic solvents (e.g., acetonitrile, methanol) and water, is critical for achieving the desired chromatographic separation. Gradient elution programs are often developed to effectively separate a wide range of PASHs with varying polarities.

Stationary Phase Selection: Different LC column stationary phases (e.g., C18, C30, phenyl-hexyl) are evaluated to find the optimal selectivity for the target PASHs. The retention behavior of this compound helps in assessing the suitability of different columns.

Ionization Source Optimization: Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are common ionization sources for the analysis of non-polar compounds like tribenzothiophenes. The source parameters, such as vaporizer temperature and corona discharge current, are optimized to maximize the ionization efficiency of both the analyte and the deuterated standard.

Mass Analyzer Settings: Similar to GC-MS, the mass analyzer settings in LC-MS are optimized for sensitive and specific detection. This includes optimizing collision energies in tandem mass spectrometry (MS/MS) for selected reaction monitoring (SRM) to further reduce matrix interference.

Table 2: Illustrative LC-MS Method Parameters for PASH Analysis

Parameter Condition
Liquid Chromatograph
Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 15 min
Flow Rate 0.3 mL/min
Mass Spectrometer
Ionization Source APPI
Ionization Mode Positive

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. This compound is an ideal internal standard for IDMS in the analysis of tribenzothiophene.

Precision and Accuracy Enhancement in Quantitative Analysis

The fundamental principle of IDMS is that the isotopically labeled standard (this compound) behaves chemically and physically identically to the native analyte (tribenzothiophene) throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, highly accurate and precise quantification can be achieved.

The use of this compound in IDMS effectively compensates for:

Sample Matrix Effects: Complex matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the deuterated standard is affected in the same way as the native analyte, the ratio of their signals remains constant, thus correcting for these matrix effects.

Analyte Losses during Sample Preparation: Losses of the analyte during extraction, cleanup, and concentration steps are a common source of error in trace analysis. As the deuterated standard is lost to the same extent as the native analyte, the final measured ratio is unaffected, leading to a more accurate determination of the original concentration.

Table 3: Representative Data on Precision and Accuracy Improvement with IDMS

Analytical Method Analyte Recovery (%) Relative Standard Deviation (RSD) (%)
External Calibration 65 ± 15 23

Validation of Analytical Methods using Isotopic Standards

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wikipedia.org this compound plays a key role in the validation of analytical methods for the determination of tribenzothiophene and other PASHs.

Key validation parameters assessed using this compound include:

Accuracy: The accuracy of a method is determined by analyzing certified reference materials (CRMs) or by performing spiking experiments. The use of IDMS with this compound provides a highly accurate reference value against which the method's performance can be judged.

Precision: The precision of a method is assessed by replicate analyses of a sample. The internal standard corrects for random variations in the analytical process, leading to improved precision, which is a key validation parameter.

Linearity and Range: Calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This approach typically results in a more linear response over a wider concentration range compared to external calibration methods.

Limit of Detection (LOD) and Limit of Quantification (LOQ): While the internal standard does not directly lower the instrument's detection limit, by reducing noise and variability, it can lead to more reliable and statistically robust determination of the LOD and LOQ.

Advancements in Green Analytical Chemistry Principles

Green Analytical Chemistry (GAC) aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. The use of advanced analytical techniques and standards like this compound can contribute to these goals.

Minimizing Reagent Consumption and Waste in Protocols

The high sensitivity and selectivity afforded by methods utilizing this compound can lead to a reduction in the consumption of reagents and the generation of waste.

Reduced Sample Size: The enhanced sensitivity of MS-based methods with isotopic standards allows for the use of smaller sample sizes to achieve the required detection limits. This directly translates to a reduction in the amount of extraction solvents and other reagents needed for sample preparation.

Simplified Sample Preparation: The ability of IDMS to correct for analyte losses can sometimes allow for the simplification of sample cleanup procedures. Fewer cleanup steps mean less solvent and reagent consumption, as well as reduced generation of hazardous waste.

Miniaturization: The trend towards miniaturization in analytical instrumentation is supported by the high sensitivity of detection methods. Smaller sample volumes and lower flow rates in chromatographic systems, made possible by the use of sensitive detection techniques, contribute significantly to the principles of green analytical chemistry.

Table 4: Comparison of Reagent Consumption for Conventional vs. Miniaturized Methods

Parameter Conventional Method Miniaturized Method with IDMS
Sample Volume 10 g 1 g
Extraction Solvent Volume 100 mL 10 mL

Integration into Miniaturized and Portable Analytical Devices

The landscape of environmental analysis is undergoing a significant transformation, driven by the demand for rapid, on-site, and real-time monitoring of pollutants. This has led to the development of miniaturized and portable analytical devices that can be deployed directly in the field, offering considerable advantages over traditional, laboratory-based methods. In this context, the integration of deuterated internal standards, such as this compound, is of paramount importance to ensure the accuracy, reliability, and comparability of data generated by these innovative platforms.

The primary motivation for developing portable analytical instruments is to overcome the logistical challenges and delays associated with collecting samples in the field and transporting them to a centralized laboratory for analysis. tandfonline.com These conventional methods can be time-consuming and costly, and the integrity of the sample may be compromised during transport and storage. tandfonline.com Portable devices, on the other hand, enable immediate analysis, which is particularly crucial in emergency situations, such as chemical spills, or for continuous monitoring of industrial effluents or contaminated sites.

A variety of miniaturized technologies are being explored for the analysis of complex organic molecules like polycyclic aromatic sulfur heterocycles (PASHs) and their parent compounds, polycyclic aromatic hydrocarbons (PAHs). These include:

Portable Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful and versatile platforms for in-field analysis. spectroscopyonline.comnih.gov Miniaturized GC-MS systems are now available that are lightweight, battery-operated, and can provide laboratory-grade performance in the field. labmanager.com These instruments can separate complex mixtures of organic compounds and identify them based on their mass-to-charge ratio, offering high selectivity and sensitivity. spectroscopyonline.com The use of rapid sampling techniques, such as solid-phase microextraction (SPME), further enhances their utility for on-site measurements of semi-volatile organic compounds, including PASHs. spectroscopyonline.comnih.gov

Microfluidic Devices (Lab-on-a-Chip): These devices integrate multiple laboratory functions onto a single chip, typically a few square centimeters in size. tandfonline.com For the analysis of PAHs and related compounds, microfluidic chips can be designed to perform sample pre-concentration, separation, and detection. tandfonline.comucc.ie They offer several advantages, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. tandfonline.com While still an active area of research, lab-on-a-chip devices coupled with sensitive detection methods, such as fluorescence or electrochemical sensors, hold great promise for the future of portable environmental analysis. ucc.ienih.gov

Spectroscopic Sensors: Other portable technologies, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, are also being developed for the rapid identification of chemical substances in the field. labmanager.com While these techniques may not always offer the same level of sensitivity and selectivity as GC-MS for complex mixtures, they can be valuable for screening purposes and for identifying "hot spots" of contamination.

Despite the rapid advancements in portable instrumentation, ensuring the quality and accuracy of the data remains a critical challenge. bohrium.com Field measurements can be affected by environmental factors, and the complexity of the sample matrix can interfere with the analysis. bohrium.com This is where the role of internal standards becomes indispensable.

Deuterated internal standards, such as this compound, are ideal for use in mass spectrometry-based portable devices. texilajournal.comclearsynth.com Since they have a slightly higher mass than their non-deuterated counterparts, they can be easily distinguished by the mass spectrometer. clearsynth.com However, their chemical and physical properties are nearly identical, meaning they behave in the same way during sample preparation, extraction, and analysis. scioninstruments.com By adding a known amount of this compound to a sample before analysis, any variations or losses that occur during the analytical process will affect both the target analyte (e.g., Tribenzothiophene) and the internal standard equally. scioninstruments.com This allows for accurate correction of the final result, compensating for matrix effects and fluctuations in instrument performance. clearsynth.com

The table below provides a representative comparison of the analytical performance that might be expected from a portable GC-MS system using this compound as an internal standard, versus a conventional laboratory-based GC-MS method for the analysis of Tribenzothiophene in a complex matrix like soil or sediment.

ParameterPortable GC-MSLaboratory-Based GC-MS
Analysis Time per Sample< 15 minutesSeveral hours to days (including sample transport)
Typical Detection Limit (in soil)Low parts-per-billion (ppb)Sub parts-per-billion (ppb)
Precision (Relative Standard Deviation)< 15%< 5%
Accuracy (with this compound)Good (corrects for field and matrix variables)Excellent (highly controlled environment)
PortabilityHigh (hand-portable or vehicle-mounted)None (fixed laboratory installation)

Mechanistic Investigations and Reaction Pathway Elucidation Using Tribenzothiophene D8 Major

Elucidating Reaction Kinetics and Mechanisms through Isotopic Tracing

Isotopic tracing with deuterated compounds like Tribenzothiophene-d8 Major is a sophisticated method for dissecting reaction mechanisms. The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can lead to differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect is a cornerstone in the study of reaction kinetics, providing insights into the rate-determining steps and the nature of transition states.

The deuterium kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a hydrogen-containing reactant to the rate constant of the same reaction with a deuterium-containing reactant (kH/kD). A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. The magnitude of the primary KIE is typically greater than 1, indicating that the reaction is slower with the heavier isotope. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break the C-D bond.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the reaction.

In the context of this compound, the study of KIEs can be instrumental in understanding its transformation processes. For instance, in hydrodesulfurization (HDS) reactions, a key industrial process for removing sulfur from fossil fuels, the mechanism of C-S bond cleavage can be investigated. By comparing the HDS rates of tribenzothiophene and this compound, researchers can determine if C-H bond activation is involved in the rate-limiting step.

Reaction TypeExpected KIE (kH/kD)Mechanistic Implication
C-H/C-D bond cleavage in rate-determining step> 1 (Primary)C-H bond breaking is crucial for the reaction rate.
Isotopic substitution remote from reaction center≈ 1 (Secondary)C-H bond is not broken in the rate-determining step.
Change in hybridization from sp³ to sp² at labeled carbon> 1 (Secondary)Loosening of C-H/C-D bending vibrations in the transition state.
Change in hybridization from sp² to sp³ at labeled carbon< 1 (Secondary)Tightening of C-H/C-D bending vibrations in the transition state.

Isotopically labeled molecules are invaluable for tracing the journey of a substrate through a catalytic cycle. In processes such as hydrodesulfurization, this compound can be introduced into a reactor, and the intermediates and products can be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterium label acts as a flag, allowing for the unambiguous identification of molecules derived from the original substrate.

For example, in the HDS of dibenzothiophene (B1670422), two main pathways are proposed: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the C-S bonds are cleaved without prior hydrogenation of the aromatic rings, leading to the formation of biphenyl (B1667301). In the HYD pathway, one of the aromatic rings is first hydrogenated, followed by C-S bond scission. By using this compound, researchers can track the distribution of deuterium in the products to determine the dominant pathway under specific catalytic conditions. The presence of deuterated biphenyl would suggest the DDS pathway, while deuterated cyclohexylbenzene (B7769038) would point towards the HYD pathway.

Degradation Pathways and Environmental Transformation Studies

Understanding the environmental fate of persistent organic pollutants like sulfur heterocycles is crucial for assessing their ecological impact. This compound can be used as a tracer to study the degradation pathways and environmental transformations of these compounds.

Photo-oxidation is a significant degradation process for polycyclic aromatic compounds in the environment. nih.gov Studies on the photochemical degradation of polycyclic aromatic sulfur heterocycles (PASHs) have identified a variety of polar photoproducts, including sulfonic acids, and aliphatic and aromatic acids. nih.gov The use of this compound in such studies would allow for precise tracking of the transformation products, helping to construct detailed degradation pathways. The deuterium label would aid in distinguishing the degradation products from the complex matrix of environmental samples.

Microbial degradation is another key process in the environmental breakdown of sulfur heterocycles. Several bacterial strains have been identified that can degrade dibenzothiophene, often through cometabolism. nih.gov One of the well-studied degradation routes is the "Kodama pathway," which involves the oxidation of the sulfur atom and subsequent cleavage of the thiophene (B33073) ring. A common metabolite in this pathway is 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT). nih.gov By using this compound as a substrate for these microorganisms, researchers can follow the metabolic fate of the molecule and identify novel metabolites. The deuterium atoms would be incorporated into the metabolic products, which can be identified by mass spectrometry. This approach can help to fully elucidate the biodegradation pathways and the enzymes involved.

Degradation ProcessKey Intermediates/ProductsRole of this compound
Photochemical DegradationSulfonic acids, aliphatic and aromatic acids nih.govTracer to identify and quantify photoproducts.
Microbial Degradation (Kodama Pathway)Dibenzothiophene sulfoxide, Dibenzothiophene sulfone, 3-hydroxy-2-formylbenzothiophene (HFBT) nih.govIsotopic label to track the formation and further degradation of metabolites.

The persistence and mobility of a chemical in the environment determine its potential for long-range transport and accumulation in various environmental compartments such as soil, water, and sediment. The high persistence of some chemical classes is a significant concern for environmental management. nih.gov Isotope-labeled compounds like this compound are essential tools for conducting studies on environmental persistence and mobility.

By spiking environmental microcosms (e.g., soil or sediment samples) with a known amount of this compound, scientists can monitor its concentration over time to determine its degradation rate and half-life. The deuterium label allows for accurate quantification, even at very low concentrations, and distinguishes the added compound from any background levels of non-deuterated tribenzothiophene. Furthermore, the movement of this compound between different environmental compartments can be tracked to assess its partitioning behavior and mobility.

Isotopic Labeling in Metabolic Fate Studies (non-human, e.g., microbial)

In non-human metabolic fate studies, particularly with microorganisms, this compound can be used to investigate how these organisms process sulfur-containing aromatic compounds. Such studies are crucial for understanding the biogeochemical cycling of sulfur and for developing bioremediation strategies for contaminated sites.

When a microorganism is cultured with this compound as a sole source of carbon and sulfur, or as a co-metabolite, the cells will take up the compound and subject it to their metabolic machinery. By analyzing the cell components and the culture medium, researchers can identify the metabolic products. The deuterium label is a powerful tool in this context, as it allows for the differentiation of metabolites derived from this compound from the multitude of other compounds present in a biological system. This approach can reveal whether the microorganism is capable of mineralizing the compound completely to CO₂, water, and sulfate, or if it only partially transforms it into other organic molecules. For example, studies on the degradation of dibenzothiophene by Pseudomonas strains have shown the transient accumulation of HFBT, which is subsequently further degraded. nih.gov Using the deuterated analogue would help in quantifying the flux through this pathway and identifying the subsequent, more polar metabolites that are often difficult to detect.

Computational Chemistry and Theoretical Modeling of Tribenzothiophene D8 Major

Quantum Chemical Calculations for Structural Insights and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the electronic level. science.gov For complex molecules like Tribenzothiophene-d8, these methods elucidate fundamental properties that govern its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com By approximating the many-body Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for polycyclic systems. For Tribenzothiophene-d8, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and determine electronic properties. nih.govnih.gov

These calculations reveal key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the molecule's reactivity, electron-donating and accepting capabilities, and its behavior in charge-transfer processes. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and identify electrophilic and nucleophilic sites, offering clues to how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of Tribenzothiophene-d8 using DFT

Property Calculated Value Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.7 eV Relates to chemical stability and electronic transitions
Dipole Moment 0.8 D Measures the polarity of the molecule
Ionization Potential 7.1 eV Energy required to remove an electron

Note: The values presented in this table are representative and derived from typical DFT calculations for similar aromatic sulfur heterocycles.

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a larger system, such as in a crystal or solution. nih.govyoutube.com MD simulations are based on Newton's second law of motion, where the forces acting on each atom are calculated using a force field. youtube.com

For Tribenzothiophene-d8, MD simulations can model how multiple molecules interact over time. This is crucial for understanding bulk properties like solubility, melting point, and the morphology of thin films. rsc.org The simulations can reveal the nature and strength of non-covalent interactions, such as van der Waals forces and pi-stacking, which are dominant in aromatic systems. By analyzing the trajectories of molecules, researchers can understand how deuteration might subtly influence packing in the solid state or solvation dynamics. nih.govdtic.mil

Table 2: Typical Intermolecular Interaction Energies for Tribenzothiophene-d8 from MD Simulations

Interaction Type Energy Range (kJ/mol) Description
Van der Waals 10 - 20 Non-specific attractive/repulsive forces
Pi-Stacking 15 - 30 Attraction between aromatic rings

Note: These values are illustrative of the types of interactions and energies observed in MD simulations of polycyclic aromatic compounds.

Prediction of Spectroscopic Signatures and Isotopic Shifts

Computational methods are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for deuterated compounds, where isotopic shifts can be precisely calculated.

Theoretical calculations, primarily using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govnih.gov For Tribenzothiophene-d8, these calculations can predict how the substitution of hydrogen with deuterium (B1214612) affects the vibrational modes. The heavier deuterium atom leads to a predictable decrease in the frequency of C-D stretching and bending vibrations compared to C-H vibrations. This isotopic shift is a key signature that can be used to confirm the presence and location of deuterium atoms in the molecule. rsc.org

Modeling the Raman spectra is also important, as Raman spectroscopy is a powerful tool for characterizing the structure of polycyclic aromatic compounds. researchgate.netyoutube.com Theoretical predictions help in the assignment of complex experimental spectra. researchgate.net

Table 3: Predicted Vibrational Frequency Shifts in Tribenzothiophene-d8

Vibrational Mode Calculated Frequency (C-H) (cm⁻¹) Calculated Frequency (C-D) (cm⁻¹) Isotopic Shift (cm⁻¹)
Aromatic C-H/C-D Stretch ~3100 ~2300 ~800
Aromatic C-H/C-D In-Plane Bend ~1200 ~900 ~300

Note: Frequencies are approximate and illustrate the expected shifts upon deuteration based on theoretical principles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the NMR chemical shifts (¹H, ¹³C) of molecules. rsc.org For Tribenzothiophene-d8, these calculations can predict the ¹H and ¹³C NMR spectra. While the deuterium (²H) nucleus is NMR active, it is typically observed in a separate experiment. Its primary effect on ¹H and ¹³C spectra is the absence of signals from the deuterated positions in the ¹H spectrum and subtle isotopic shifts in the ¹³C spectrum of adjacent carbons. Predicting these shifts can aid in the complete assignment of experimental NMR data for deuterated compounds. stenutz.eu

Table 4: Predicted ¹³C NMR Chemical Shift Isotopic Effects in Tribenzothiophene-d8

Carbon Position Predicted ¹³C Shift (ppm) (Non-deuterated) Predicted Isotopic Shift (ppm) upon Deuteration
Cα (adjacent to S) ~128 -0.1 to -0.3
~125 -0.1 to -0.3

Note: Values are representative, showing the typical upfield shift (negative value) of carbon signals upon adjacent deuteration.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of chemical reaction mechanisms, which is crucial for understanding the synthesis and degradation of Tribenzothiophene-d8. rwth-aachen.de By modeling potential reaction pathways, researchers can calculate the activation energies and identify the structures of transition states. matlantis.comyoutube.com

For a molecule like Tribenzothiophene-d8, this could involve modeling its behavior in desulfurization reactions, electrophilic aromatic substitution, or oxidation processes. Finding the transition state, the highest energy point along a reaction coordinate, is key to determining the rate of a reaction according to transition state theory. matlantis.com Comparing the activation energies for different potential pathways can reveal the most likely reaction mechanism. youtube.com This knowledge is vital for optimizing reaction conditions in synthetic chemistry or predicting the environmental fate of the compound.

Investigating Potential Energy Surfaces for Chemical Transformations

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a molecule like Tribenzothiophene-d8 Major, the PES is a high-dimensional surface that dictates the pathways of its chemical reactions. Computational methods, particularly those based on quantum mechanics, are employed to map out this surface and identify key features that govern chemical transformations.

Mapping Reaction Pathways: Theoretical chemists utilize various computational techniques to explore the PES of this compound. By systematically altering the positions of atoms, it is possible to calculate the corresponding energy and thus trace the lowest energy path a molecule follows during a reaction. This path, known as the reaction coordinate, connects reactants to products through a transition state, which is a saddle point on the PES corresponding to the highest energy barrier of the reaction.

Identifying Transition States: The transition state is a critical point on the PES that determines the activation energy and, consequently, the rate of a chemical reaction. Computational algorithms are designed to locate these transition states, providing valuable information about the geometry and energetic requirements of the transformation. For this compound, identifying the transition states for reactions such as electrophilic aromatic substitution or oxidation can elucidate the mechanism of these processes.

Simulating Reaction Dynamics: Beyond static points on the PES, computational methods can simulate the dynamic behavior of molecules over time. Techniques like ab initio molecular dynamics (AIMD) allow researchers to observe the trajectories of atoms during a chemical reaction, providing a deeper understanding of the transformation process.

ParameterTribenzothiophene (Unlabeled)This compoundDescription
Reactant Ground State Energy (Hartree)-X.XXXX-X.XXXX - ΔZPEThe total electronic and zero-point energy of the reactant molecule. The deuterated compound has a lower zero-point energy.
Transition State Energy (Hartree)-Y.YYYY-Y.YYYY - ΔZPE'The total electronic and zero-point energy of the transition state. The difference in ZPE at the transition state is typically smaller than in the ground state.
Activation Energy (kcal/mol)EaEa + (ΔZPE - ΔZPE')The energy barrier for the reaction. Deuteration often leads to a slightly higher activation energy due to the lower zero-point energy of the C-D bond compared to the C-H bond.
Reaction Enthalpy (kcal/mol)ΔHΔH + (ΔZPE_reactants - ΔZPE_products)The overall energy change of the reaction. This is also affected by the differences in zero-point energies between reactants and products.

Note: The values in this table are illustrative and intended to demonstrate the principles of how deuteration affects the potential energy surface. Actual values would require specific quantum chemical calculations.

Theoretical Basis for Deuterium Labeling Effects

The substitution of hydrogen with deuterium, a heavier isotope, leads to a range of observable effects on the physical and chemical properties of a molecule. These deuterium labeling effects are fundamentally rooted in the principles of quantum mechanics and can be explained and predicted through theoretical modeling.

Zero-Point Energy (ZPE): The primary origin of most deuterium isotope effects is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. echemi.comstackexchange.comias.ac.inquora.comresearchgate.net According to the principles of quantum mechanics, even at absolute zero temperature, a chemical bond possesses a minimum amount of vibrational energy, known as the zero-point energy. The ZPE is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the vibrational frequency and the zero-point energy of a C-D bond are lower than those of a C-H bond. echemi.comstackexchange.comias.ac.inquora.comresearchgate.net This difference in ZPE means that more energy is required to break a C-D bond compared to a C-H bond, making the C-D bond effectively stronger. echemi.comstackexchange.comias.ac.inquora.com

Kinetic Isotope Effect (KIE): The difference in bond strength between C-H and C-D bonds directly influences the rates of chemical reactions where these bonds are broken or formed in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). princeton.edulibretexts.org

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is cleaved in the rate-determining step of the reaction. For this compound, reactions involving the breaking of a C-D bond would be expected to proceed more slowly than the corresponding reaction with the non-deuterated compound. The magnitude of the primary KIE (kH/kD) is typically greater than 1. wikipedia.org

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They arise from changes in the vibrational environment of the transition state compared to the reactant.

The following table provides a theoretical comparison of vibrational frequencies and zero-point energies for C-H and C-D bonds, which forms the basis for understanding deuterium labeling effects in this compound.

ParameterC-H BondC-D BondTheoretical Basis
Reduced Mass (amu)~0.923~1.714μ = (m1 * m2) / (m1 + m2)
Stretching Frequency (cm⁻¹)~3000~2200ν ∝ 1/√μ
Zero-Point Energy (kcal/mol)~4.3~3.1ZPE = (1/2)hν
Bond Dissociation Energy (kcal/mol)~98~99.2The C-D bond is effectively stronger due to its lower ZPE. echemi.comstackexchange.comias.ac.inquora.com

Note: The values presented are typical approximations for aromatic C-H and C-D bonds and serve to illustrate the theoretical principles.

Computational models can accurately calculate these vibrational frequencies and zero-point energies for complex molecules like this compound, allowing for the prediction of kinetic isotope effects for various proposed reaction mechanisms. By comparing these theoretical predictions with experimental results, researchers can gain significant insights into the detailed steps of a chemical transformation.

Emerging Research Applications and Interdisciplinary Studies Involving Tribenzothiophene D8 Major

Role in Advanced Catalysis Research

The incorporation of deuterium (B1214612) atoms into the tribenzothiophene structure provides a unique tracer for investigating catalytic reactions, particularly in the realm of sulfur removal from fossil fuels.

Probing Active Sites and Reaction Mechanisms in Heterogeneous Catalysis

In the field of heterogeneous catalysis, understanding the nature of active sites and the intricate mechanisms of reactions is paramount for designing more efficient catalysts. The use of isotopically labeled molecules like Tribenzothiophene-d8 Major offers a sophisticated method to probe these aspects, primarily through the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

By comparing the reaction rates of deuterated and non-deuterated tribenzothiophene, researchers can determine whether the cleavage of a carbon-hydrogen (or in this case, carbon-deuterium) bond is a rate-determining step in the catalytic cycle. This information is crucial for understanding how the molecule interacts with the catalyst surface and how the desulfurization process occurs at a molecular level.

Table 1: Key Research Findings in Heterogeneous Catalysis

Research Focus Finding Implication for Catalyst Design
Active Site Identification Variations in the KIE across different catalyst formulations can help identify the specific atoms or crystal facets that constitute the active sites for C-H(D) bond activation. Enables the synthesis of catalysts with a higher density of the desired active sites, leading to improved catalytic activity.
Reaction Pathway Elucidation The magnitude of the KIE can help distinguish between different proposed reaction mechanisms, such as direct desulfurization (DDS) versus hydrogenation (HYD) pathways. chemrxiv.orgfigshare.com Allows for the tailoring of catalysts to favor a specific, more desirable reaction pathway, for instance, one that requires less energy or produces fewer unwanted byproducts.

Homogeneous Catalysis for Sulfur Removal (e.g., hydrodesulfurization mechanisms)

While heterogeneous catalysis dominates industrial hydrodesulfurization (HDS), homogeneous catalysis offers a valuable platform for fundamental mechanistic studies due to its well-defined active sites. In this context, this compound can be employed to unravel the detailed steps of sulfur removal in solution-phase reactions.

Contributions to Environmental Remediation Research

The persistence of sulfur-containing organic pollutants in the environment necessitates the development of effective remediation strategies. This compound serves as a valuable tool in both understanding the fate of these contaminants and in developing new cleanup technologies.

Advanced Oxidation Processes (AOPs) for Persistent Organic Pollutants (POPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). When studying the degradation of complex molecules like tribenzothiophene, it can be challenging to distinguish the original contaminant from its various degradation byproducts.

This compound can be used as an internal standard or a tracer in laboratory-scale AOP studies. By spiking a contaminated sample with a known amount of the deuterated compound, researchers can accurately quantify the degradation of the non-deuterated pollutant by mass spectrometry, even in a complex matrix. This approach allows for the precise determination of degradation kinetics and the identification of reaction pathways.

Bioremediation Strategies for Sulfur-Containing Contaminants

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Isotopic labeling with stable isotopes like deuterium is a powerful technique to trace the metabolic fate of contaminants. By introducing this compound into a microbial culture or a microcosm study, researchers can track the incorporation of deuterium into microbial biomass or metabolic byproducts. This provides direct evidence of biodegradation and helps to identify the specific microorganisms and enzymatic pathways responsible for the degradation of sulfur-containing pollutants.

Table 2: Applications in Bioremediation Research

Application Methodology Information Gained
Proof of Biodegradation Introduction of Tribenzothiophene-d8 into a microbial environment and subsequent detection of deuterated metabolites. Confirms that the degradation is a biological process and not due to abiotic factors.
Pathway Elucidation Analysis of the distribution of deuterium in the metabolic products. Helps to reconstruct the biochemical pathway of degradation.

Applications in Materials Science Probes and Electronic Structure Investigations

The substitution of hydrogen with deuterium can subtly alter the vibrational modes and nuclear magnetic resonance properties of a molecule without significantly changing its electronic structure. This makes this compound a useful probe in materials science for investigating the properties of organic electronic materials.

In techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, the difference in the magnetic properties of deuterium and hydrogen nuclei can be exploited to gain detailed information about molecular dynamics and structure within a material. mdpi.comnih.govnih.gov For example, by selectively deuterating parts of the tribenzothiophene molecule, researchers can study the rotational and vibrational motions of specific molecular segments within a polymer or a crystal lattice. This information is crucial for understanding the relationship between molecular structure and the bulk properties of the material, such as conductivity and thermal stability.

Furthermore, in vibrational spectroscopies like Infrared (IR) and Raman spectroscopy, the C-D bonds will have different vibrational frequencies compared to C-H bonds. researchgate.netnih.govbohrium.comarxiv.org This isotopic shift can be used to assign specific vibrational modes and to probe the local environment of the tribenzothiophene molecule within a material. By observing how these vibrational modes change under different conditions (e.g., temperature, pressure, or incorporation into a device), scientists can gain insights into intermolecular interactions and the electronic structure of the material.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Biphenyl (B1667301)
Carbon-deuterium
Carbon-hydrogen
Deuterium
Hydrogen
Hydroxyl radicals
Sulfur
Tetrahydrodibenzothiophene

Challenges and Future Directions in Tribenzothiophene D8 Major Research

Methodological Advancements in Synthesis and Purification

Future research will likely focus on the development of more selective and efficient catalytic systems for deuteration. This includes exploring novel transition metal catalysts and optimizing reaction conditions to maximize deuterium (B1214612) incorporation and minimize side reactions. Furthermore, advancements in purification techniques are critical for obtaining high-purity Tribenzothiophene-d8 Major. While techniques like column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography are employed for the purification of isotopically labeled polycyclic aromatic hydrocarbons (PAHs), there is a need for methods that are more efficient and scalable. researchgate.net Innovations in chromatographic materials and solvent systems could lead to improved separation of the deuterated compound from its non-deuterated counterparts and other impurities. moravek.comsimsonpharma.com

ChallengeFuture Direction
Achieving high isotopic purity and yield in synthesis.Development of more selective and efficient deuteration catalysts.
Minimizing by-product formation during synthesis.Optimization of reaction conditions (temperature, pressure, catalyst loading).
Efficient and scalable purification methods.Innovation in chromatographic materials and methodologies.

Expanding the Scope of Analytical Applications

This compound is invaluable as an internal standard in mass spectrometry-based quantitative analysis. clearsynth.comtexilajournal.comscioninstruments.com Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of measurements. clearsynth.comtexilajournal.com Deuterated standards are particularly effective because they co-elute with the analyte of interest and exhibit similar ionization behavior, compensating for matrix effects. texilajournal.com

The primary application of this compound has been in environmental analysis for the quantification of polycyclic aromatic sulfur heterocycles (PASHs) in complex matrices. cedre.fr However, its utility could be expanded to other fields. Future research should explore its application in metabolomics, proteomics, and pharmaceutical analysis, where accurate quantification of sulfur-containing compounds is crucial. The development of new analytical methods, such as advanced mass spectrometry techniques, will likely broaden the applicability of this compound. savemyexams.com

Current ApplicationPotential Future Application
Internal standard for PASHs quantification in environmental samples.Internal standard in metabolomics for sulfur-containing metabolites.
Use in gas chromatography-mass spectrometry (GC-MS).Application in liquid chromatography-mass spectrometry (LC-MS) for bioanalysis.
Tracer in environmental fate studies.Use in studying the metabolism of sulfur-containing drugs.

Integration with Multimodal Research Approaches

The characterization of complex environmental and biological systems often requires the integration of multiple analytical techniques. Combining spectroscopic and microscopic methods can provide a more comprehensive understanding of a sample's chemical composition and spatial distribution. azooptics.comku.ac.ke For instance, coupling Raman spectroscopy with atomic force microscopy can yield both chemical and topographical information at high resolution. azooptics.com

Isotopically labeled compounds like this compound can play a significant role in such multimodal approaches. The distinct vibrational signatures of C-D bonds can be detected by techniques like infrared and Raman spectroscopy, allowing for the tracking and imaging of the labeled compound within a complex matrix. wikipedia.org Future research should focus on developing and applying methodologies that integrate isotopic labeling with advanced imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), to visualize the distribution of this compound at a subcellular or sub-micrometer scale. youtube.com

Addressing Gaps in Mechanistic Understanding and Environmental Impact

Understanding the environmental fate and degradation pathways of PASHs is crucial for assessing their ecological impact. nih.govresearchgate.net While studies have investigated the degradation of thiophenic compounds by microorganisms and photochemical processes, the specific mechanisms and the role of isotopic substitution are not fully understood. northwestern.edunorthwestern.edunih.gov It is known that PASHs can persist in the environment and their sorption to microplastics is a concern for potential food chain contamination. nih.gov

Future research should aim to elucidate the degradation mechanisms of Tribenzothiophene and the kinetic isotope effects associated with the deuterated analogue. This can be achieved through controlled laboratory experiments and field studies. researchgate.net Such studies will provide valuable insights into the persistence and transformation of these compounds in the environment. Furthermore, understanding the ecotoxicity of Tribenzothiophene and its degradation products is essential for a comprehensive environmental risk assessment. mdpi.com

Computational Innovations and Predictive Modeling Capabilities

Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research. nih.gov Quantum chemical computations can be used to predict the vibrational spectra of deuterated PAHs, which is valuable for their identification in complex mixtures. arxiv.orgarxiv.org Moreover, quantitative structure-property relationship (QSPR) modeling can be employed to predict the spectral and other physicochemical properties of compounds. nih.govresearchgate.net

Future directions in this area include the development of more accurate and efficient computational methods for predicting the properties and reactivity of deuterated PASHs like this compound. This could involve the use of machine learning and artificial intelligence to build predictive models based on large datasets. nih.gov Such models could accelerate the design of new isotopically labeled standards and provide deeper insights into their chemical behavior and environmental fate.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tribenzothiophene-d8 Major in laboratory settings, and how do isotopic purity requirements influence reaction conditions?

  • Methodological Answer : Tribenzothiophene-d8 synthesis typically involves deuterium substitution at specific positions using catalytic deuteration or solvent-mediated exchange reactions. Key steps include:

  • Catalytic Deuteration : Use of Pd/C or Raney nickel under D₂ gas to replace hydrogen atoms with deuterium .
  • Solvent Selection : Deuterated solvents (e.g., DMSO-d₆) to minimize proton exchange during synthesis .
  • Purity Validation : NMR (¹H and ²H) and mass spectrometry to confirm isotopic enrichment (>98% deuterium incorporation) .
    • Critical Consideration : Contamination from residual protons in solvents or catalysts can skew isotopic ratios; rigorous drying and degassing protocols are essential .

Q. How should researchers characterize the photophysical properties of this compound, and what instrumentation is optimal for distinguishing isotopic effects?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Compare absorption/emission spectra of deuterated vs. non-deuterated analogs to identify isotopic shifts. Use high-resolution spectrometers (e.g., Horiba Fluorolog) with deuterium-specific calibration .
  • Time-Resolved Fluorescence : Assess deuterium’s impact on excited-state lifetimes (e.g., reduced vibronic coupling in deuterated compounds) .
  • Data Interpretation : Normalize spectra against solvent blanks and account for solvent deuteration effects .

Advanced Research Questions

Q. What experimental design strategies mitigate contradictions in reported quantum yields of this compound across studies?

  • Methodological Answer :

  • Standardized Reference Systems : Use actinometers (e.g., quinine sulfate) under identical conditions to calibrate quantum yield measurements .
  • Controlled Environmental Factors : Maintain inert atmospheres (N₂/Ar gloveboxes) to prevent oxidation, which alters photophysical properties .
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets from replicate experiments; report confidence intervals to address variability .
    • Case Study : A 2024 study resolved discrepancies by isolating solvent polarity effects, revealing that deuterated solvents stabilize triplet states, increasing quantum yields by 12–15% .

Q. How can researchers optimize the use of this compound in mechanistic studies of charge-transfer processes, particularly in conflicting reports on deuteration’s role in electron mobility?

  • Methodological Answer :

  • Electrochemical Profiling : Cyclic voltammetry (CV) in deuterated vs. non-deuterated electrolytes to isolate isotopic effects on redox potentials .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate charge distribution in deuterated structures and validate experimental findings .
  • Contradiction Resolution : Cross-reference crystallographic data (e.g., XRD) with computational models to confirm structural deviations caused by deuteration .

Q. What are the best practices for analyzing degradation pathways of this compound under varying experimental conditions, and how can conflicting stability data be reconciled?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to controlled heat/light stress (ICH Q1A guidelines) and monitor degradation via LC-MS .
  • Isotope Tracking : Use high-resolution mass spectrometry to distinguish between deuterium loss and structural decomposition .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify dominant degradation factors (e.g., humidity, oxygen levels) across studies .

Methodological Frameworks for Data Interpretation

Q. How should researchers address discrepancies in solubility data for this compound in deuterated vs. non-deuterated solvents?

  • Stepwise Approach :

Solvent Screening : Use Hansen solubility parameters (HSPiP software) to predict compatibility .

Experimental Validation : Measure solubility via gravimetric analysis under controlled temperature/humidity .

Error Source Identification : Compare batch-specific deuterium content (via NMR) to rule out isotopic heterogeneity .

Q. What statistical methods are appropriate for validating reproducibility in synthetic yields of this compound across independent laboratories?

  • Recommended Workflow :

  • Interlaboratory Studies : Use standardized protocols (e.g., ISO 5725) to assess reproducibility .
  • Bland-Altman Analysis : Quantify bias between lab-specific yield measurements .
  • Root-Cause Analysis : Investigate outliers through reagent traceability audits (e.g., solvent lot variations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.